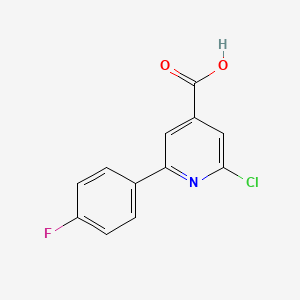![molecular formula C8H5F3N2O B14855142 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-94-9](/img/structure/B14855142.png)
6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its unique structural and electronic properties, which make it a valuable moiety in medicinal, agrochemical, and materials science research . The compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridine derivatives. One common method is the use of antimony trifluoride (SbF3) in the presence of catalytic amounts of SbCl5 to fluorinate 2,6-dichloro-3-(halodifluoromethoxy)pyridines . This reaction yields 2,6-dichloro-3-(trifluoromethoxy)pyridine, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and operationally simple protocols for regioselective trifluoromethoxylation under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications in various industries.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, antimony trifluoride for fluorination, and various oxidizing and reducing agents . Reaction conditions are typically mild to preserve the integrity of the trifluoromethoxy group.
Major Products
The major products formed from these reactions include various trifluoromethoxylated derivatives, which can be further elaborated by amidation and palladium-catalyzed cross-coupling reactions .
Scientific Research Applications
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances binding affinity in drug-target complexes due to its unique structural orientation and high electronegativity . The compound’s lipophilicity also facilitates its uptake and transport in biological systems, contributing to its efficacy in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxylated heterocycles, such as trifluoromethoxypyrazines and trifluoromethylpyridines . These compounds share the trifluoromethoxy group but differ in their core structures and specific applications.
Uniqueness
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct electronic properties and reactivity compared to other trifluoromethoxylated compounds . This uniqueness makes it a valuable scaffold for the development of new drugs, agrochemicals, and materials.
Properties
CAS No. |
1060802-94-9 |
|---|---|
Molecular Formula |
C8H5F3N2O |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13) |
InChI Key |
YODOXRPDNQKPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


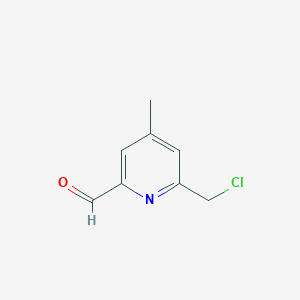
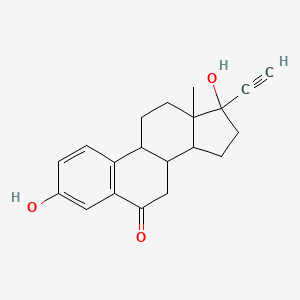
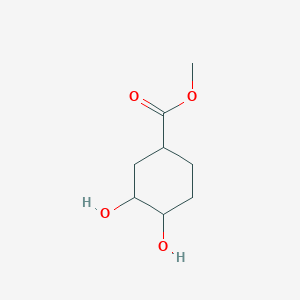

![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)
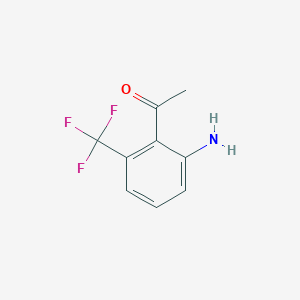
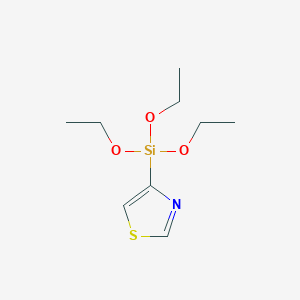
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)


